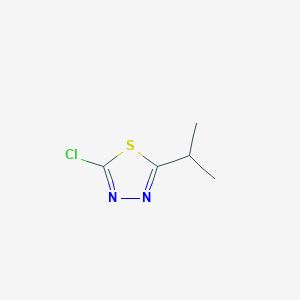
2,5-Dimethyl-3-phenylpyrrolidine hydrochloride
Vue d'ensemble
Description
2,5-Dimethyl-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It is used for research purposes and has a molecular weight of 211.73 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,5-dimethyl-3-phenylpyrrolidine; hydrochloride . The molecular structure can be represented by the SMILES notation: CC1CC(C(N1)C)C2=CC=CC=C2.Cl .Physical and Chemical Properties Analysis
This compound appears as a powder . The storage temperature is room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .Applications De Recherche Scientifique
Pharmacological Profiles
Research on compounds structurally related to "2,5-Dimethyl-3-phenylpyrrolidine hydrochloride" often focuses on their pharmacological profiles. For instance, the study by Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist, highlighting its potent, competitive, and selective activity against serotonin-induced platelet aggregation and arterial contraction, indicating its potential therapeutic application in cardiovascular diseases (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Enantiodivergent Synthesis
The enantiodivergent synthesis of complex molecules is another area of research. Camps et al. (2007) described the preparation of enantiomerically enriched 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one derivatives, highlighting the methodology's significance in creating stereochemically complex molecules for potential use in drug development and chemical biology (Camps, Muñoz-Torrero, Rull, Font‐Bardia, & Solans, 2007).
Novel Reaction Mechanisms
Studies also explore novel reaction mechanisms involving similar compounds. Rees and Tsoi (2000) reported a new redox-denitration reaction of aromatic nitro compounds, demonstrating a unique pathway for modifying molecular structures, which could be utilized in synthetic chemistry for constructing novel molecules with specific functionalities (Rees & Tsoi, 2000).
Metal Complexes and Ligand Design
Research on metal complexes and ligand design involving similar structures has been conducted to explore their potential in catalysis and material science. Farrell et al. (2002) described the preparation of ferrocene-containing phosphinamine ligands with chiral centers, showcasing their application in palladium-catalyzed asymmetric allylic alkylation, indicating the importance of such compounds in asymmetric synthesis and catalysis (Farrell, Goddard, & Guiry, 2002).
Mécanisme D'action
- The primary target of 2,5-Dimethyl-3-phenylpyrrolidine hydrochloride (CAS No. 91562-58-2) has not been extensively studied in the literature. However, it belongs to the class of pyrrolidine alkaloids, which are known for their diverse biological activities .
- Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring and have been recognized for their promising effects in various contexts, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
Target of Action
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dimethyl-3-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOAXHTIQWIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)


![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)




![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)

